molecular formula C18H17ClN4 B12248244 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12248244
M. Wt: 324.8 g/mol
InChI Key: RAFBZHVPRLWUEU-UHFFFAOYSA-N
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Description

2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound that features a piperidine ring substituted with a chloropyridine moiety and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.

    Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce intermediates and form the desired piperidine ring.

    Nucleophilic Substitution: To introduce the chloropyridine moiety.

    Cyclization Reactions: To form the naphthyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-yl)piperidin-4-amine: Shares the chloropyridine and piperidine moieties but lacks the naphthyridine ring.

    PF-06815345: Contains a similar piperidine structure but with different substituents.

Uniqueness

2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of both the chloropyridine and naphthyridine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

2-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C18H17ClN4/c19-15-4-2-10-21-18(15)23-11-7-13(8-12-23)16-6-5-14-3-1-9-20-17(14)22-16/h1-6,9-10,13H,7-8,11-12H2

InChI Key

RAFBZHVPRLWUEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=CC=N4)Cl

Origin of Product

United States

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